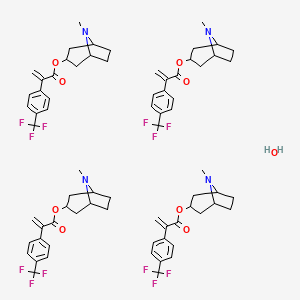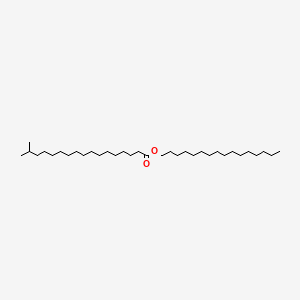
Acetohydroxamic acid, 2-(4-methylvaleramido)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetohydroxamic acid, 2-(4-methylvaleramido)- is a chemical compound with the molecular formula C8H16N2O3. It is a derivative of acetohydroxamic acid, which is known for its ability to inhibit the enzyme urease.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetohydroxamic acid, 2-(4-methylvaleramido)- typically involves the reaction of acetohydroxamic acid with 4-methylvaleric acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetohydroxamic acid, 2-(4-methylvaleramido)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Acetohydroxamic acid, 2-(4-methylvaleramido)- has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving enzyme inhibition.
Biology: The compound is studied for its potential effects on biological systems, particularly its ability to inhibit urease.
Medicine: It has potential therapeutic applications, particularly in treating infections caused by urease-producing bacteria.
Industry: The compound is used in industrial processes, including the reprocessing of spent nuclear fuel
Mecanismo De Acción
The mechanism of action of acetohydroxamic acid, 2-(4-methylvaleramido)- involves the inhibition of the enzyme urease. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition reduces the production of ammonia, which is beneficial in treating infections caused by urease-producing bacteria .
Comparación Con Compuestos Similares
Similar Compounds
Acetohydroxamic acid: The parent compound, known for its urease inhibition properties.
Salicylhydroxamic acid: Another hydroxamic acid with similar enzyme inhibition properties.
Methylhydroxamic acid: A derivative with similar chemical properties.
Uniqueness
Acetohydroxamic acid, 2-(4-methylvaleramido)- is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit urease makes it particularly valuable in medical and industrial applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
73912-96-6 |
|---|---|
Fórmula molecular |
C8H16N2O3 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
N-[2-(hydroxyamino)-2-oxoethyl]-4-methylpentanamide |
InChI |
InChI=1S/C8H16N2O3/c1-6(2)3-4-7(11)9-5-8(12)10-13/h6,13H,3-5H2,1-2H3,(H,9,11)(H,10,12) |
Clave InChI |
PJMAZHTVDJYQLS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC(=O)NCC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzo[c]acridin-7-ylmethanol](/img/structure/B13775924.png)





![2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium](/img/structure/B13775970.png)

![14-Methyl-13-oxabicyclo[10.3.0]pentadecane](/img/structure/B13775977.png)

![3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)-](/img/structure/B13775995.png)


